
2-Fluorophenethyl bromide
Overview
Description
2-Fluorophenethyl bromide (CAS: 91319-54-9) is an organobromine compound with the molecular formula C₈H₈BrF and a molecular weight of 203.05 g/mol . Its linear structure, FC₆H₄CH₂CH₂Br, consists of a phenethyl backbone (a benzene ring with a two-carbon ethyl chain) substituted with a fluorine atom at the ortho position and a bromine atom at the terminal ethyl carbon (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenethyl bromide can be synthesized through the bromination of 2-fluorophenethyl alcohol. The reaction typically involves the use of bromine or phosphorus tribromide as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl chain without affecting the fluorine atom on the phenyl ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the reaction of 2-fluorophenethyl alcohol with hydrobromic acid in the presence of a catalyst. This method allows for the large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenethyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines. These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nucleophilic Substitution: 2-Fluorophenethyl alcohol, 2-fluorophenethyl cyanide, or 2-fluorophenethyl amines.
Elimination: 2-Fluorostyrene.
Coupling: Various substituted phenethyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Key Intermediate in Drug Synthesis
2-Fluorophenethyl bromide serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing compounds targeting neurological disorders. For example, it has been utilized to produce potent mu-opioid receptor agonists, which are essential in pain management therapies .
Case Study: Synthesis of Opioid Derivatives
In a study focused on synthesizing potent opioid derivatives, researchers employed this compound to achieve high yields of target compounds through alkylation processes. The study reported yields ranging from 53% to 68% for various synthesized derivatives, demonstrating the compound's effectiveness as a synthetic intermediate .
Agrochemical Applications
Intermediate for Agrochemicals
This compound is also used as an intermediate in the synthesis of agrochemicals, including herbicides and insecticides. Its fluorinated structure enhances the biological activity of the final products, making them more effective in pest control applications .
Organic Chemistry Reactions
Nucleophilic Substitution Reactions
In organic chemistry, this compound is frequently utilized as a bromide source in nucleophilic substitution reactions. This application is vital for researchers aiming to construct complex organic molecules efficiently .
Material Science
Development of New Materials
The compound is explored for its potential in material science, particularly in creating new polymers and specialty chemicals. Its properties can enhance the performance of materials used in coatings and adhesives, offering improved durability and functionality .
Biochemical Research
Investigating Biological Interactions
In biochemical studies, this compound is employed to investigate the interactions of fluorinated compounds with biological systems. This research provides insights into drug design and development, particularly concerning how modifications to chemical structures can influence biological activity .
Data Table: Summary of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical | Key intermediate for drug synthesis | Synthesis of mu-opioid receptor agonists |
Agrochemical | Intermediate for herbicides and insecticides | Development of more effective pest control agents |
Organic Chemistry | Source for nucleophilic substitution reactions | Construction of complex organic molecules |
Material Science | Development of new polymers and specialty chemicals | Enhanced performance in coatings and adhesives |
Biochemical Research | Investigating interactions with biological systems | Insights into drug design and efficacy |
Mechanism of Action
The mechanism of action of 2-fluorophenethyl bromide primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce the 2-fluorophenethyl group into target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Fluorinated Benzyl and Phenethyl Bromides
Table 1: Key Properties of Ortho-Fluorinated Bromides
Key Observations :
- Chain Length : The phenethyl chain in this compound provides greater steric bulk and flexibility compared to benzyl analogs (e.g., 2-fluorobenzyl bromide), influencing reaction kinetics in nucleophilic substitutions .
- Substituent Effects : The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]ethyl bromide enhances electron-withdrawing effects, increasing reactivity in SN2 reactions compared to fluorine alone .
- Halogen Variation : Replacing bromine with chlorine (e.g., 3-chloro-2-fluorobenzyl bromide) reduces molecular weight but may alter solubility and bioactivity .
Positional Isomers: Fluorine Substitution Patterns
Table 2: Positional Isomer Comparison
Key Observations :
- Ortho vs. Para Fluorine : Ortho-substituted derivatives (e.g., this compound) exhibit steric hindrance, slowing reactions compared to para isomers. However, para-substituted analogs may face challenges in crystallinity due to symmetrical packing .
Functional Group Variations
2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)
- Structure : Combines a brominated fluorobenzyl group with an amine hydrochloride.
- Applications : Used in peptide coupling and as a ligand in catalytic systems .
- Contrast: The amine group introduces polarity, enhancing solubility in aqueous media compared to non-polar this compound .
Table 3: Hazard Comparison
Key Observations :
- Alkyl vs.
- Biomedical Relevance : Sepantronium bromide (YM-155), a complex fluorinated bromide, demonstrates potent survivin inhibition (IC50 = 0.54 nM) but is structurally distinct from simpler analogs like this compound .
Biological Activity
2-Fluorophenethyl bromide is a halogenated organic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antitumor, and antiviral properties.
Chemical Structure and Properties
The chemical formula of this compound is , featuring a phenethyl structure with a fluorine atom at the 2-position and a bromine atom attached. This unique substitution pattern is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that halogenated phenethyl derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. A study highlighted the effectiveness of certain halogenated compounds against Gram-positive and Gram-negative bacteria, suggesting that the introduction of halogens can enhance biological activity due to increased lipophilicity and membrane permeability .
Antitumor Activity
Preliminary investigations into the antitumor potential of this compound have shown promise. Compounds with similar structures have been reported to inhibit tumor cell proliferation in vitro. For instance, derivatives of phenethylamine have been linked to cytotoxic effects on cancer cell lines, indicating that further exploration of this compound could yield valuable insights into its therapeutic applications .
Antiviral Activity
Recent studies have also explored the antiviral properties of compounds related to this compound. In particular, some derivatives have demonstrated potent inhibitory effects against HIV-1 reverse transcriptase, showcasing their potential as dual-function agents that can act both as antiviral drugs and spermicides . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring can significantly affect the potency and selectivity of these compounds against viral targets.
Case Study 1: Antiviral Efficacy
A study conducted on novel thiourea compounds, including those structurally related to this compound, revealed significant anti-HIV activity with IC50 values in the nanomolar range. Notably, compounds exhibiting both antiviral and spermicidal activities were identified, suggesting a potential for developing microbicides that could prevent HIV transmission while providing contraceptive benefits .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, researchers tested various halogenated phenethyl compounds against different bacterial strains. The results indicated that certain substitutions enhanced antimicrobial activity, leading to recommendations for further exploration of their mechanisms of action and potential clinical applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-fluorophenethyl bromide with high purity, and how can intermediates be characterized?
- Methodology : Synthesis typically involves bromination of 2-fluorophenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). Purification via fractional distillation or column chromatography is critical to achieve >95% purity, as noted in reagent catalogs . Intermediate characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and GC-MS to assess purity. For example, analogous bromides (e.g., 4-fluorobenzyl bromide) are validated using these techniques .
Q. How does the steric and electronic influence of the fluorine substituent affect reactivity in nucleophilic substitution (SN2) reactions?
- Analysis : The fluorine atom at the ortho position introduces steric hindrance and electron-withdrawing effects, reducing reaction rates compared to non-fluorinated analogs. Kinetic studies using Eyring plots or competition experiments with competing nucleophiles (e.g., iodide vs. bromide) can quantify these effects. Data from fluorinated benzyl bromides (e.g., 2-fluorobenzyl bromide) suggest reduced reactivity in polar aprotic solvents like DMSO .
Q. What stability precautions are necessary for storing this compound, and how can decomposition be monitored?
- Guidelines : Store under inert gas (argon/nitrogen) at ≤4°C to prevent hydrolysis. Decomposition products (e.g., 2-fluorophenethyl alcohol) can be tracked via FTIR (C-Br stretch disappearance at ~550 cm⁻¹) or TLC (Rf shifts). Comparative studies on benzyl bromides indicate hydrolytic instability in humid conditions .
Advanced Research Questions
Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?
- Troubleshooting : Contradictions often arise from impurities or polymorphic forms. Use DSC (Differential Scanning Calorimetry) to confirm melting behavior and XRD to identify crystalline phases. Cross-validate NMR shifts with computational models (e.g., DFT-based <sup>13</sup>C chemical shift predictions) . For example, impurities in brominated analogs (e.g., 4-bromobenzyl bromide) were resolved via recrystallization .
Q. What role does this compound play in synthesizing bioactive molecules, and how can its regioselectivity be optimized?
- Applications : It serves as a key alkylating agent in drug discovery (e.g., for CNS-targeting fluorinated analogs). Regioselectivity in coupling reactions (e.g., Suzuki-Miyaura) depends on ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity. Studies on fluorinated aryl bromides highlight improved yields in THF/water mixtures .
Q. How do solvent effects influence the reaction kinetics of this compound in cross-coupling reactions?
- Mechanistic Insight : Solvents with high polarity indices (e.g., DMF) stabilize transition states in SNAr reactions, while non-polar solvents (e.g., toluene) favor radical pathways. Use stopped-flow spectroscopy or <sup>19</sup>F NMR kinetic profiling to track intermediates. Data from similar systems (e.g., 2-fluorobenzyl chloride) suggest accelerated rates in DMF .
Q. What analytical strategies differentiate trace impurities (e.g., residual 2-fluorophenethyl alcohol) in commercial batches?
- Quality Control : Employ HPLC-MS with reverse-phase C18 columns and ion-pairing agents (e.g., TFA) for sensitivity. Compare retention times with spiked standards. Impurity profiling for brominated reagents (e.g., 4-nitrobenzyl bromide) achieved detection limits of <0.1% .
Q. Methodological Notes
Properties
IUPAC Name |
1-(2-bromoethyl)-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGDFWIQBCQXPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373660 | |
Record name | 2-Fluorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91319-54-9 | |
Record name | 2-Fluorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethyl)-2-fluoro-benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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